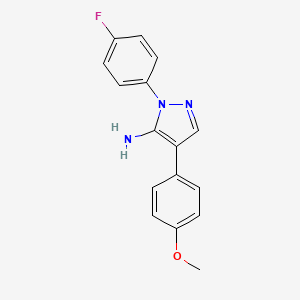
P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N'-(phenylmethylidene)phosphinic hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide is a complex organic compound that features aziridine, nitrophenyl, and phosphinic hydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide typically involves multi-step organic reactions. The starting materials might include aziridine derivatives, nitrophenyl compounds, and phosphinic hydrazides. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions could vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. The aziridine ring is known for its ability to interact with DNA, making it a candidate for anticancer research.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the nitrophenyl group suggests potential activity as an antimicrobial or anticancer agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide would depend on its specific application. For example, if used as an anticancer agent, it might interact with DNA to inhibit cell division. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other aziridine derivatives, nitrophenyl compounds, and phosphinic hydrazides. Examples include:
- Aziridine-2-carboxylic acid
- 4-Nitrophenylhydrazine
- Diphenylphosphinic hydrazide
Uniqueness
What sets P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide apart is the combination of these functional groups in a single molecule. This unique structure could confer specific reactivity and biological activity that is not observed in simpler compounds.
Propriétés
Formule moléculaire |
C17H18N5O3P |
|---|---|
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-N-[bis(aziridin-1-yl)phosphoryl]-4-nitroaniline |
InChI |
InChI=1S/C17H18N5O3P/c23-22(24)17-8-6-16(7-9-17)21(18-14-15-4-2-1-3-5-15)26(25,19-10-11-19)20-12-13-20/h1-9,14H,10-13H2/b18-14+ |
Clé InChI |
WMQSKGCNDFECNX-NBVRZTHBSA-N |
SMILES isomérique |
C1CN1P(=O)(N2CC2)N(C3=CC=C(C=C3)[N+](=O)[O-])/N=C/C4=CC=CC=C4 |
SMILES canonique |
C1CN1P(=O)(N2CC2)N(C3=CC=C(C=C3)[N+](=O)[O-])N=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)

![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)
![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)

![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)





![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)


